molecular formula C6H5N3S B2878077 2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole CAS No. 881041-56-1

2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole

Cat. No.: B2878077
CAS No.: 881041-56-1
M. Wt: 151.19
InChI Key: ADKXCTIVOZKHAD-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both a pyrrole ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone to form the thiadiazole ring. The pyrrole ring can be introduced through various cyclization reactions involving suitable starting materials such as acyl bromides and amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or thiadiazole rings .

Scientific Research Applications

2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrrol-1-yl)-1,3,4-oxadiazole
  • 2-(1H-pyrrol-1-yl)-1,3,4-triazole
  • 2-(1H-pyrrol-1-yl)-1,3,4-tetrazole

Uniqueness

2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole is unique due to the presence of both a pyrrole ring and a thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological and chemical activities .

Biological Activity

2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antitubercular, anticancer, and other pharmacological effects.

Structural Characteristics

The compound features a pyrrole ring fused with a thiadiazole moiety. This unique structure is responsible for its interaction with various biological targets, contributing to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties.

Key Findings:

  • Synthesis and Testing : A series of pyrrolyl thiadiazoles were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The microplate Alamar blue assay revealed that certain derivatives showed minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups such as -NO2 and -OCH3 at specific positions enhanced the antimicrobial activity compared to other substituents .

Table 1: Antimicrobial Activity of Pyrrolyl Thiadiazole Derivatives

CompoundMIC (μg/mL)pMIC
5d12.54.903
4d254.602
4h504.301

Antitubercular Activity

The antitubercular properties of this compound have been particularly noteworthy.

Case Study:

A study focused on the synthesis of new pyrrolyl thiadiazole derivatives specifically aimed at combating tuberculosis. The most potent derivative exhibited an MIC of 3.2 μg/mL, significantly outperforming standard treatments like Isoniazid .

Anticancer Activity

Research has indicated promising anticancer activities associated with thiadiazole derivatives.

The anticancer effects are attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and histone deacetylase .

Table 2: Anticancer Activity Overview

Compound NameTarget EnzymeIC50 (µM)
Compound ATopoisomerase II15
Compound BHistone Deacetylase20

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has shown potential in various other biological contexts:

  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro.
  • Antiparasitic Activity : Studies have explored its efficacy against Trypanosoma cruzi, identifying several derivatives with IC50 values ranging from 6 µM to 44 µM against epimastigotes .

Properties

IUPAC Name

2-pyrrol-1-yl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-2-4-9(3-1)6-8-7-5-10-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKXCTIVOZKHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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